REACTION_CXSMILES
|
[CH:1]1([C:5]([C:7]2[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=2)=O)[CH2:4][CH2:3][CH2:2]1.O.NN.C([O-])([O-])=O.[K+].[K+]>C(O)COCCO>[CH:1]1([CH2:5][C:7]2[CH:8]=[CH:9][C:10]([O:13][CH3:14])=[CH:11][CH:12]=2)[CH2:2][CH2:3][CH2:4]1 |f:1.2,3.4.5|
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Name
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|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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C1(CCC1)C(=O)C1=CC=C(C=C1)OC
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Name
|
|
Quantity
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4.12 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
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7 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
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16 mL
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Type
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solvent
|
Smiles
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C(COCCO)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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were heated
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Type
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TEMPERATURE
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Details
|
to reflux temperature for 1 hour
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Duration
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1 h
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Type
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DISTILLATION
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Details
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the mixture was distilled at 220-230° C
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Type
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EXTRACTION
|
Details
|
The distillate was extracted with MTBE
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Type
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WASH
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Details
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the organic phase washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography
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Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)CC1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |